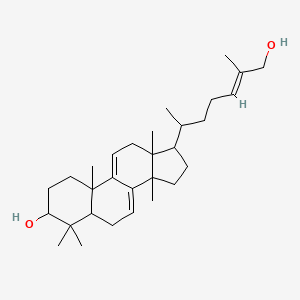
ganoderol B
Overview
Description
Ganoderol B is a triterpenoid isolated from Ganoderma lucidum . It has been found to have diverse biological activities, including inhibiting angiotensin-converting enzyme (ACE) and α-glucosidase .
Molecular Structure Analysis
Ganoderol B has a molecular formula of C30H48O2 . It contains a total of 83 bonds, including 35 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Physical And Chemical Properties Analysis
Ganoderol B has a density of 1.0±0.1 g/cm3, a boiling point of 552.7±50.0 °C at 760 mmHg, and a flash point of 226.1±24.7 °C . It has a molar refractivity of 134.8±0.4 cm3, a polar surface area of 40 Å2, and a molar volume of 422.4±5.0 cm3 .Scientific Research Applications
Ganoderol B: A Comprehensive Analysis of Scientific Research Applications:
Potential Diabetes Mellitus Type 2 Treatment
Ganoderol B has been identified as a potent α-glucosidase inhibitor . This is significant because α-glucosidase inhibitors can prevent the digestion of carbohydrates, thereby managing blood sugar levels in individuals with type 2 diabetes.
Immunomodulatory Properties
Research suggests that compounds from Ganoderma, including ganoderol B, may offer new insights for the development of immunotherapy . These compounds have been recognized for their ability to modulate the immune system, which could be beneficial in treating various immune-related conditions.
Nutraceutical Applications
Ganoderol B, found in Ganoderma lucidum, is considered a valuable nutraceutical. It is reputed for improving health and treating diseases due to its various pharmacological properties .
Bioactive Metabolites Exploration
Scientific studies have utilized extracts containing ganoderol B to explore the diverse array of metabolites present within Ganoderma species. These metabolites have been associated with numerous health benefits and therapeutic potentials .
Pharmacological Compound Studies
The pharmacological compounds in Ganoderma spp., including ganoderol B, have been the subject of extensive research. These studies aim to understand the therapeutic effects and mechanisms of action of these compounds .
Production Techniques Research
Advancements in production techniques for Ganoderma extracts containing ganoderol B are also a significant area of research. These techniques are crucial for maximizing the yield and potency of bioactive compounds .
Clinical Trials and Drug Development
Ganoderol B’s efficacy and safety profiles are being evaluated in clinical trials, marking an important step towards its development as a pharmaceutical drug .
Metabolic Pathway Analysis
Researchers are investigating the metabolic pathways influenced by ganoderol B to understand its role in disease prevention and treatment at a molecular level .
Mechanism of Action
Target of Action
Ganoderol B primarily targets α-glucosidase and androgen receptors . α-glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition can help manage type 2 diabetes . Androgen receptors, on the other hand, play a crucial role in the growth and development of prostate cancer cells .
Mode of Action
Ganoderol B interacts with its targets in a few ways. As an α-glucosidase inhibitor, it prevents the breakdown of carbohydrates, thereby controlling blood sugar levels . When it comes to androgen receptors, Ganoderol B binds to these receptors, inhibiting androgen-induced cell growth and suppressing the regrowth of the prostate induced by testosterone .
Biochemical Pathways
Ganoderol B affects several biochemical pathways. It inhibits the conversion of lanosterol to cholesterol, thereby inhibiting cholesterol biosynthesis . This compound also influences the α-glucosidase pathway, affecting carbohydrate metabolism .
Pharmacokinetics
Its bioavailability is likely influenced by its molecular structure and the presence of other compounds in ganoderma lucidum .
Result of Action
The molecular and cellular effects of Ganoderol B’s action include the inhibition of carbohydrate digestion (due to α-glucosidase inhibition) and the suppression of prostate cell growth (due to androgen receptor binding) .
Action Environment
The action, efficacy, and stability of Ganoderol B can be influenced by various environmental factors. For instance, the production of Ganoderol B can be affected by the growth conditions of Ganoderma lucidum . More research is needed to fully understand how environmental factors influence the action of Ganoderol B.
Safety and Hazards
Future Directions
Ganoderol B, along with other compounds found in Ganoderma lucidum, has been the subject of numerous studies due to its potential therapeutic properties . Future research priorities could include gaining a comprehensive understanding of the aetiology and epidemiology of diseases on diverse hosts, as well as addressing existing ambiguity in species nomenclature .
properties
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25-26,31-32H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXVRDKZLRGTJ-AZIDVCJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045683 | |
| Record name | Ganoderol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ganoderol B | |
CAS RN |
104700-96-1 | |
| Record name | Ganoderol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104700961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganoderol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANODEROL B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z99BBB5WR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)
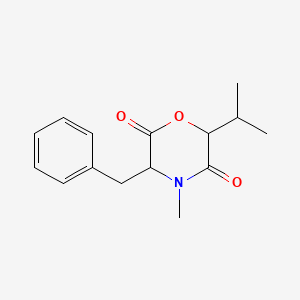
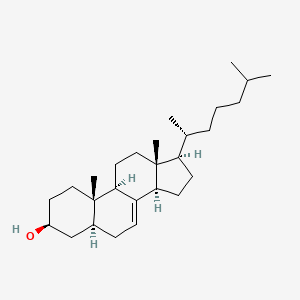

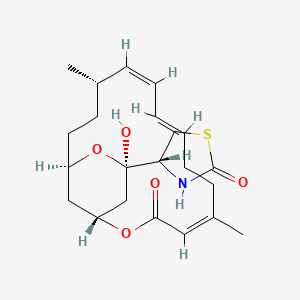
![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)

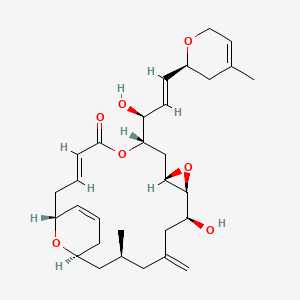
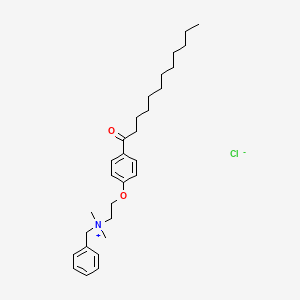
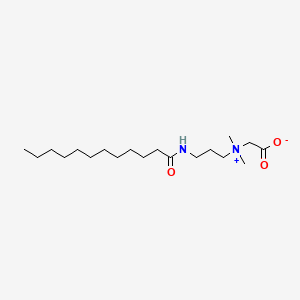
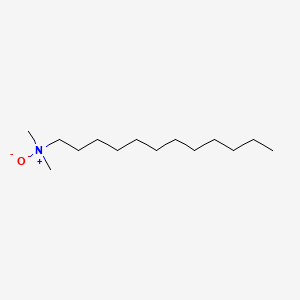
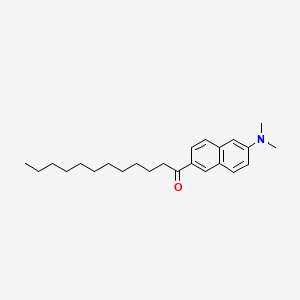
![(1S,2R,4S,6R,7S)-6-Bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane](/img/structure/B1674559.png)